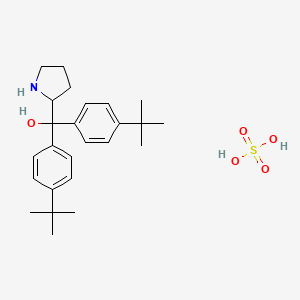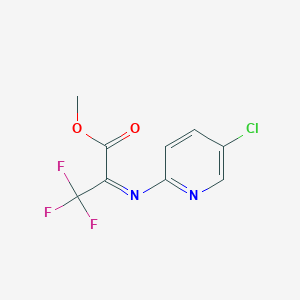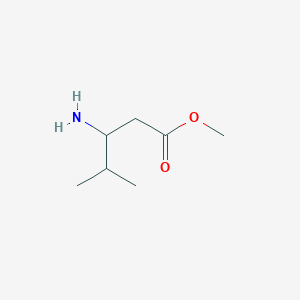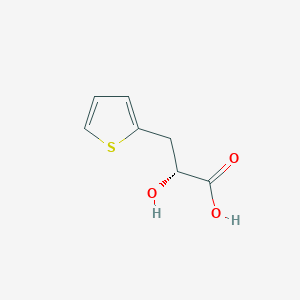
(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid typically involves the use of thiophene derivatives and appropriate reagents to introduce the hydroxyl and carboxylic acid functionalities. One common method involves the condensation of thiophene-2-carboxaldehyde with a suitable chiral auxiliary, followed by oxidation and hydrolysis steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nucleophilic reagents like sodium methoxide (NaOCH₃)
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carboxylic acid group yields primary alcohols.
- Substitution reactions on the thiophene ring yield various substituted thiophenes .
Scientific Research Applications
®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid
- 3-(2-Thiophenyl)-L-alanine
- 2-(Thiophen-2-yl)acetic acid
Comparison:
- Structural Differences: While these compounds share the thiophene ring, they differ in the functional groups attached, which can influence their reactivity and applications.
- Unique Properties: ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid is unique due to its specific combination of hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
FZHYPTLICUTGMO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)O |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


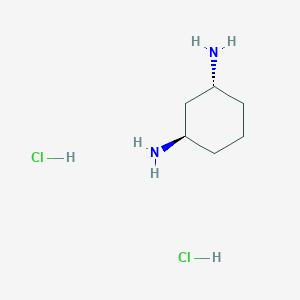
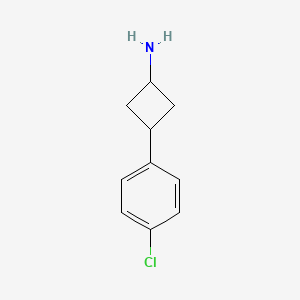

![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
